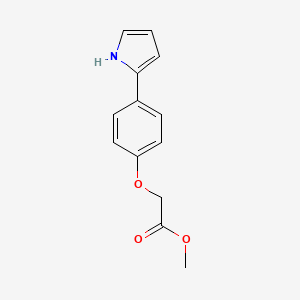
RH 795
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RH 795 is a fast-responding potentiometric probe primarily used for functional imaging of neurons . It is a styryl dye that is spectrally similar to RH414, but exhibits different physiological effects during staining . For instance, RH414 causes arterial constriction during cortex staining, while RH795 does not .
Physical And Chemical Properties Analysis
RH 795 is an orange-red solid that is soluble in water . It has an excitation/emission wavelength of 530/712 nm in methanol . In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as much as 20 nm for absorption or excitation and 80 nm for emission .科学的研究の応用
Biofield Therapies and Reconnective Healing (RH)
Rice Husk (RH) and Rice Husk Ash (RHA) in Ceramics and Battery Applications
Rice husk (RH) and rice husk ash (RHA) are by-products of rice milling, rich in amorphous silica, and have been used in various fields including the manufacture of ceramics and battery materials. RHA, in particular, is a valuable alternative to conventional silica sources for producing value-added ceramics due to its high silica content. The amorphous silica derived from RH/RHA is critical for manufacturing different silicates, zeolites, catalysts, nanocomposite, cement, and other materials. Silica nanomaterials produced from RH have been used in lithium-ion battery (LIB) applications, showing promising results when integrated into 3D conductive matrices like carbon nanotubes (CNTs) (Hossain, Mathur, & Roy, 2018); (Shen, 2017).
Rice Husk in Sustainable Management and Industrial Applications
RH has been focused on as an abundant agro-based residue in sustainable management and various industrial applications. It has shown potential in construction, energy production, water purification, and soil stabilization. Silica being the dominant content in RH and RHA has attracted interest among researchers to develop high-strength composite materials, porous nanomaterials, renewable energy precursors, and soil stabilizing biochars. Utilization of RH in composite materials as an alternative in building and construction is promising due to its lightweight, low cost, and environmentally friendly nature. However, further research on physical and chemical treatment to improve fiber-polymer interaction is needed (Geethakarthi, 2021); (Arjmandi, Hassan, Majeed, & Zakaria, 2015).
Rhodium (Rh) in Hydrogen Production and Catalysis
Rhodium (Rh) has been used as a catalyst for hydrogen production through ethanol reforming. It has shown promising results due to its activity and selectivity towards the main product of methanation, making it reliable for industrial applications. Supported and modified Rh-based catalysts have demonstrated acceptable performance at low temperatures, especially in COx hydrogenation to methane (Ni, Leung, & Leung, 2007); (Sharifian & Asasian-Kolur, 2020).
特性
CAS番号 |
172807-13-5 |
|---|---|
製品名 |
RH 795 |
分子式 |
C26H39Br2N3O2 |
分子量 |
585.42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




